REACTION_CXSMILES
|
BrCCCCCCCCCC[O:12]C1C=CC(C(O)=O)=CC=1.C1(C=CC=C(O)C=1)O.[CH2:30]([O:42][C:43]1[CH:59]=[CH:58][C:46]([C:47]([O:49][C:50]2[CH:55]=[CH:54][C:53]([CH:56]=[O:57])=[CH:52][CH:51]=2)=[O:48])=[CH:45][CH:44]=1)[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[O-]Cl=O.[Na+]>>[CH2:30]([O:42][C:43]1[CH:44]=[CH:45][C:46]([C:47]([O:49][C:50]2[CH:55]=[CH:54][C:53]([C:56]([OH:12])=[O:57])=[CH:52][CH:51]=2)=[O:48])=[CH:58][CH:59]=1)[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
|
Name
|
NaH2PO4·H2O
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |